molecular formula C9H19NO B1486542 1-Aminomethyl-cyclooctanol CAS No. 26228-67-1

1-Aminomethyl-cyclooctanol

Cat. No. B1486542
CAS RN: 26228-67-1
M. Wt: 157.25 g/mol
InChI Key: XXIJRFAMOZLPPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Aminomethyl-cyclooctanol is C9H19NO . Its InChI code is 1S/C9H19NO/c10-8-9(11)6-4-2-1-3-5-7-9/h11H,1-8,10H2 .


Physical And Chemical Properties Analysis

1-Aminomethyl-cyclooctanol has a molecular weight of 157.26 .

Scientific Research Applications

Synthesis of Cycloaliphatic Amines

1-Aminomethyl-cyclooctanol is a key intermediate in the synthesis of cycloaliphatic amines. These amines are crucial in the production of various polymers and resins due to their ring structure, which imparts enhanced thermal stability and chemical resistance .

Epoxy Resin Curing Agents

This compound can be used to create curing agents for epoxy resins. Epoxy resins cured with agents derived from 1-Aminomethyl-cyclooctanol exhibit superior mechanical properties, making them suitable for high-performance composites .

Mechanism of Action

While the specific mechanism of action for 1-Aminomethyl-cyclooctanol is not well-documented, monoamine oxidase (MAO) inhibitors, which include aminomethyl compounds, have been found to have anti-inflammatory effects . MAO inhibitors decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .

properties

IUPAC Name

1-(aminomethyl)cyclooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-8-9(11)6-4-2-1-3-5-7-9/h11H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIJRFAMOZLPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656030
Record name 1-(Aminomethyl)cyclooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminomethyl-cyclooctanol

CAS RN

26228-67-1
Record name 1-(Aminomethyl)cyclooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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